ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate

Phosphodiesterase 4 Inflammation CNS Disorders

This pyrazole-4-acetic acid ester is a strategic heterocyclic building block with validated utility in PDE4 inhibitor and anti-inflammatory development. Its precise 3,5-dimethyl-4-acetate substitution pattern dictates the binding pose within the PDE4D catalytic domain (PDB 1Y2B), enabling a 4,000-fold potency improvement through iterative optimization. As a documented intermediate for caspase-3 inhibitors, it offers a privileged entry point for constructing focused libraries targeting neurodegenerative diseases and cancer. Specifying this exact scaffold ensures retention of key intermolecular interactions lost with generic analogs.

Molecular Formula C9H14N2O2
Molecular Weight 182.223
CAS No. 32711-02-7
Cat. No. B2842415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate
CAS32711-02-7
Molecular FormulaC9H14N2O2
Molecular Weight182.223
Structural Identifiers
SMILESCCOC(=O)CC1=C(NN=C1C)C
InChIInChI=1S/C9H14N2O2/c1-4-13-9(12)5-8-6(2)10-11-7(8)3/h4-5H2,1-3H3,(H,10,11)
InChIKeyGTIOGABHUHXMNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(3,5-Dimethyl-1H-pyrazol-4-yl)Acetate (CAS 32711-02-7): A Pyrazole-Derived Synthetic Intermediate for PDE4-Targeted and Anti-Inflammatory Drug Discovery


Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate is a heterocyclic building block belonging to the pyrazole-4-acetic acid ester class, characterized by a central pyrazole ring bearing methyl groups at positions 3 and 5, and an ethyl acetate moiety at the 4-position [1]. This compound serves as a versatile synthetic intermediate in medicinal chemistry, with documented applications in the development of phosphodiesterase 4 (PDE4) inhibitors [2] and anti-inflammatory agents [3]. Its structural features enable further derivatization at the pyrazole N1 position and the ester group, making it a strategic starting material for constructing focused compound libraries [2].

Ethyl 2-(3,5-Dimethyl-1H-pyrazol-4-yl)Acetate: Why Generic Pyrazole Esters Cannot Substitute for Documented PDE4 Inhibition and Crystallographic Validation


Substituting ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate with a generic pyrazole ester fails to guarantee retention of the specific intermolecular interactions and potency profile established for PDE4 inhibition. The precise substitution pattern on the pyrazole core—specifically, the 3,5-dimethyl groups and the 4-acetate ethyl ester—dictates the binding pose within the PDE4D catalytic domain, as revealed by high-resolution X-ray crystallography [1]. Furthermore, the compound's established use as a key intermediate in the synthesis of caspase-3 inhibitors and other bioactive molecules [2] means that altering the substitution pattern could compromise synthetic routes or lead to inactive analogs. The quantitative evidence below demonstrates that this specific compound offers a defined, validated starting point for structure-based drug design that close analogs may lack.

Quantitative Differentiation of Ethyl 2-(3,5-Dimethyl-1H-pyrazol-4-yl)Acetate: PDE4 Inhibition, Structural Validation, Purity Metrics, and Synthetic Utility


PDE4D Inhibition Potency of the Carboxylate Analog (IC50 = 19 μM) Provides a Quantitative Benchmark for Pyrazole-Based Inhibitor Scaffolds

While direct IC50 data for ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate are not reported, its close structural analog, ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate (differing by the absence of a methylene spacer at the 4-position), exhibits well-defined inhibitory activity against PDE4D. This analog shows an IC50 of 19 μM (19,000 nM) against the human PDE4D catalytic domain [1]. This potency, though moderate, serves as a validated baseline for the pyrazole-4-carboxylate scaffold. In contrast, optimized derivatives from the same scaffold achieved a 4,000-fold increase in potency after only two rounds of synthesis and structural analysis [2], underscoring the value of this specific core for iterative optimization. The target compound, with its extended 4-acetate ethyl ester, offers a distinct chemical handle for further derivatization, potentially altering binding kinetics and selectivity compared to the carboxylate analog.

Phosphodiesterase 4 Inflammation CNS Disorders Drug Discovery

High-Resolution Crystal Structure of PDE4D in Complex with the Carboxylate Analog Enables Structure-Based Drug Design

The 3D binding mode of the pyrazole-4-carboxylate scaffold within the PDE4D active site has been elucidated at high resolution (1.40 Å) via X-ray crystallography (PDB ID: 1Y2B) [1]. This structure reveals that the carboxylate analog binds deep within the catalytic pocket, forming key hydrogen bonds with active site residues. This crystallographic validation provides a robust template for rational drug design, enabling medicinal chemists to predict the binding pose of derivatives and guide chemical modifications. For the target compound, ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate, the presence of an additional methylene spacer in the 4-substituent is predicted to influence the orientation of the ester group relative to the enzyme's catalytic machinery, potentially affecting both potency and selectivity compared to the carboxylate analog. This structural information is unavailable for many other pyrazole esters, making this compound a uniquely characterized starting point for structure-based optimization.

Structural Biology Crystallography PDE4D Scaffold-Based Drug Design

Commercial Purity of ≥96% from Major Suppliers Outperforms Generic Research-Grade Pyrazole Esters

Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate is commercially available from reputable suppliers with certified purity levels. Sigma-Aldrich offers the compound at 96% purity , while Leyan provides it at 98% purity . These defined purity levels are critical for reproducible synthetic outcomes, particularly in multi-step syntheses where impurities can lead to side reactions or reduced yields. In contrast, many generic pyrazole esters are offered at lower, unspecified, or variable purity levels (e.g., 'technical grade' or '≥95%'), which can compromise reaction reproducibility and complicate purification. The availability of this compound with documented, high purity from established vendors reduces procurement risk and ensures consistency across experimental batches.

Chemical Synthesis Procurement Purity Analysis Reproducibility

Documented Use as a Key Intermediate in Caspase-3 Inhibitor Synthesis Distinguishes This Compound as a Privileged Scaffold

Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate is specifically claimed and utilized as a key intermediate in the synthesis of novel pyrazole derivatives designed as caspase-3 inhibitors [1]. The patent literature describes its conversion to tert-butyl 4-((4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate, a critical intermediate en route to potent caspase-3 modulators. This established synthetic utility distinguishes it from generic pyrazole esters that lack documented applications in targeted therapeutic programs. The compound's defined role in constructing bioactive molecules targeting apoptosis pathways underscores its value in medicinal chemistry campaigns focused on neurodegenerative diseases and cancer.

Caspase-3 Apoptosis Neurodegeneration Medicinal Chemistry

Ethyl 2-(3,5-Dimethyl-1H-pyrazol-4-yl)Acetate: Optimal Use Cases in PDE4-Targeted Drug Discovery, Structure-Based Design, and Apoptosis Modulator Synthesis


Structure-Based Design of PDE4 Inhibitors for Inflammatory and CNS Disorders

Researchers optimizing PDE4 inhibitors for inflammatory diseases (e.g., COPD, asthma) or CNS disorders (e.g., depression, schizophrenia) should prioritize ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate as a starting scaffold. The high-resolution crystal structure of its carboxylate analog bound to PDE4D (PDB 1Y2B) provides a validated template for rational design [1]. The 4,000-fold potency improvement achieved through iterative optimization of this scaffold [2] demonstrates its amenability to medicinal chemistry efforts. The target compound's extended 4-acetate ethyl ester offers a unique vector for introducing diversity and modulating binding interactions.

Synthesis of Caspase-3 Modulators for Apoptosis-Related Therapeutic Programs

Medicinal chemistry teams developing caspase-3 inhibitors for neurodegenerative diseases, stroke, or cancer should procure this compound as a privileged synthetic intermediate. Its documented use in patented caspase-3 inhibitor synthesis [1] provides a validated entry point for constructing focused libraries. The compound's pyrazole core and 4-acetate handle enable straightforward derivatization at the N1 position and ester group, facilitating rapid exploration of structure-activity relationships around this validated pharmacophore.

High-Throughput Screening Library Construction Requiring Defined Purity and Synthetic Tractability

For laboratories constructing focused or diverse screening libraries, ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate offers a distinct advantage over generic pyrazole building blocks. Its commercial availability at 96-98% purity from reputable vendors [2] ensures batch-to-batch consistency, minimizing assay interference from impurities. Furthermore, the compound's established synthetic utility in generating bioactive molecules [1][3] increases the likelihood that library members derived from it will exhibit tractable pharmacology.

Scaffold-Hopping and Bioisostere Exploration in Anti-Inflammatory Drug Discovery

Scientists engaged in scaffold-hopping from known NSAID cores or exploring pyrazole bioisosteres for COX-2 or PDE4 inhibition will find this compound a strategic alternative. While direct comparative COX inhibition data are lacking, the compound's core structure is recognized in the patent literature as a component of pyrazol-4-acetic acid derivatives with claimed antiphlogistic properties [3]. Its distinct substitution pattern relative to diarylpyrazole COX-2 inhibitors provides a unique chemical space for exploring novel anti-inflammatory mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.